molecular formula C14H11NO4 B6386695 5-(2-Formylphenyl)-2-methoxynicotinic acid, 95% CAS No. 1261929-69-4

5-(2-Formylphenyl)-2-methoxynicotinic acid, 95%

Cat. No. B6386695
CAS RN: 1261929-69-4
M. Wt: 257.24 g/mol
InChI Key: UYAYJWGWYVJCSY-UHFFFAOYSA-N
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Description

5-(2-Formylphenyl)-2-methoxynicotinic acid, commonly referred to as 5-F2MNA, is a synthetic organic compound derived from nicotinic acid. It is a white crystalline solid with a molecular weight of 224.24 g/mol and a melting point of 147-149°C. 5-F2MNA is used in a variety of scientific research applications, including drug screening, pharmacological studies, and molecular biology.

Scientific Research Applications

5-F2MNA is widely used in scientific research applications. It is used as a substrate in drug screening assays to identify compounds that inhibit or activate enzymes. It is also used to study the pharmacological effects of drugs and to investigate the mechanism of action of drugs. In addition, 5-F2MNA is used in molecular biology to study gene expression and protein-protein interactions.

Mechanism Of Action

5-F2MNA is an agonist of the nicotinic acetylcholine receptor (nAChR). It binds to the receptor and activates it, leading to the release of neurotransmitters. This activation of the nAChR is thought to be responsible for the biochemical and physiological effects of 5-F2MNA.
Biochemical and Physiological Effects
The activation of the nAChR by 5-F2MNA leads to the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin. These neurotransmitters act on various receptors in the brain and body, leading to a variety of biochemical and physiological effects. These effects include increased alertness, improved mood, increased energy, improved cognitive performance, and increased muscle strength.

Advantages And Limitations For Lab Experiments

5-F2MNA has several advantages for lab experiments. It is a stable compound with a low melting point, making it easy to handle and store. It is also a highly selective agonist of the nAChR, making it ideal for drug screening assays. However, 5-F2MNA also has some limitations. It is a relatively expensive compound and has a short half-life in vivo, making it less suitable for long-term studies.

Future Directions

The future of 5-F2MNA research is promising. Researchers are continuing to explore its potential applications in drug screening and pharmacological studies. In addition, 5-F2MNA is being studied as a potential treatment for various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, 5-F2MNA is being investigated as a potential therapeutic agent for the treatment of cancer.

Synthesis Methods

5-F2MNA is synthesized from nicotinic acid by a two-step process. The first step involves the acid catalyzed condensation of nicotinic acid with formaldehyde to form 5-formyl-2-methoxynicotinic acid. The second step involves the oxidation of 5-formyl-2-methoxynicotinic acid to 5-F2MNA. This two-step process is simple, efficient, and cost-effective.

properties

IUPAC Name

5-(2-formylphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-13-12(14(17)18)6-10(7-15-13)11-5-3-2-4-9(11)8-16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAYJWGWYVJCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=CC=C2C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687018
Record name 5-(2-Formylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Formylphenyl)-2-methoxynicotinic acid

CAS RN

1261929-69-4
Record name 5-(2-Formylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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